molecular formula C12H18BNO5 B8195625 Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate

Cat. No.: B8195625
M. Wt: 267.09 g/mol
InChI Key: GFLGXVLGDUKTTA-UHFFFAOYSA-N
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Description

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring and an oxazole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it valuable in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate oxazole derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive boron-containing intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The oxazole ring can also interact with biological targets, potentially affecting molecular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole-2-carboxylate is unique due to the combination of the dioxaborolane and oxazole rings, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for constructing complex molecules and exploring new reaction pathways .

Properties

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5/c1-6-16-10(15)9-14-8(7-17-9)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLGXVLGDUKTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COC(=N2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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